L-Methionine,glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-

Description

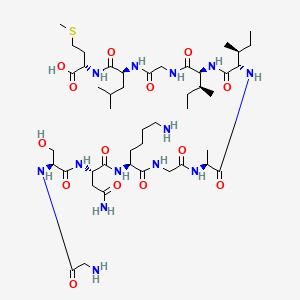

This compound is a linear oligopeptide composed of 12 amino acid residues, starting with L-methionine and followed by a sequence of glycine, serine, asparagine, lysine, alanine, isoleucine (repeated), glycine, and leucine. Its structure includes sulfur-containing L-methionine, polar residues (serine, asparagine, lysine), and hydrophobic residues (isoleucine, leucine).

Key features:

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHBNMPFWRHGDF-SLVFWPMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H81N13O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

L-Methionine, along with its complex peptide derivatives, has garnered attention in biochemical research due to its multifaceted biological activities. This article delves into the biological activity of the compound L-Methionine, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl , exploring its structure, mechanisms of action, and relevant research findings.

Overview of L-Methionine and Its Peptide Derivatives

L-Methionine is an essential amino acid that plays a critical role in various biological processes. It serves as a precursor for other amino acids and is involved in methylation reactions as a source of methyl groups through S-adenosylmethionine (SAM). The specific compound is a complex peptide that incorporates L-methionine and several other amino acids, potentially enhancing its biological activity through synergistic effects.

Biological Activities

-

Antioxidant Properties :

- L-Methionine exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Its role in protecting cellular components from damage is significant in various physiological contexts, including aging and neurodegenerative diseases.

-

Anti-inflammatory Effects :

- Research indicates that L-methionine can modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines in various models, suggesting potential therapeutic applications in inflammatory diseases.

-

Neuroprotective Effects :

- Studies have demonstrated that L-methionine and its derivatives may protect neurons from excitotoxicity and apoptosis. This neuroprotective effect is particularly relevant in conditions like Alzheimer's disease and other neurodegenerative disorders.

-

Vasodilatory Activity :

- Some studies suggest that peptide derivatives of L-methionine may possess vasodilatory properties, contributing to cardiovascular health by improving blood flow and reducing blood pressure.

The biological activities of L-methionine and its peptides can be attributed to several mechanisms:

- Methylation Reactions : The methyl group from SAM derived from methionine is crucial for DNA methylation, influencing gene expression and cellular function.

- Reduction of Homocysteine Levels : Methionine metabolism can help lower homocysteine levels, which are associated with cardiovascular diseases.

- Interaction with Cellular Signaling Pathways : Peptides derived from L-methionine may interact with various receptors or enzymes, modulating signaling pathways involved in inflammation and cell survival.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of L-methionine in a rat model subjected to oxidative stress. Results indicated a significant reduction in malondialdehyde levels, a marker of lipid peroxidation, highlighting the compound's protective effects against oxidative damage.

Study 2: Neuroprotection

In vitro studies on neuronal cell lines exposed to glutamate toxicity showed that treatment with L-methionine significantly reduced cell death and preserved mitochondrial function. This suggests its potential as a neuroprotective agent.

Study 3: Anti-inflammatory Effects

A clinical trial assessed the effects of L-methionine supplementation on patients with chronic inflammatory conditions. Participants receiving L-methionine exhibited decreased levels of inflammatory markers compared to the control group.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Research Findings |

|---|---|---|

| Antioxidant | Scavenging free radicals | Reduced oxidative stress markers in animal models |

| Anti-inflammatory | Modulation of cytokines | Decreased inflammatory markers in clinical trials |

| Neuroprotective | Protection against excitotoxicity | Enhanced neuronal survival in vitro |

| Vasodilatory | Improvement of blood flow | Increased vasodilation observed in animal studies |

Scientific Research Applications

L-Methionine, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl- is a complex peptide with significant potential in various scientific research applications. This compound, often referred to by its sequence GSNKGAIIGLM, has garnered attention due to its structural properties and biological activities.

Neurobiology and Alzheimer's Disease

L-Methionine, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl- is notably studied for its implications in neurodegenerative diseases, particularly Alzheimer's disease. The peptide is a fragment of the amyloid beta-protein (specifically the 25-35 fragment), which is known to aggregate and form plaques in the brains of Alzheimer's patients. Research indicates that this peptide can influence amyloid aggregation and toxicity, making it a target for therapeutic interventions aimed at mitigating cognitive decline.

Antioxidant Properties

Studies have shown that methionine-containing peptides exhibit antioxidant properties. The presence of L-methionine in the sequence suggests potential for scavenging free radicals and protecting cells from oxidative stress. This property is crucial in various fields, including aging research and the development of nutraceuticals aimed at enhancing cellular health.

Drug Development

The unique structure of L-Methionine, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl- positions it as a candidate for drug development. Its ability to modulate protein interactions and influence cellular pathways can be harnessed to develop new pharmacological agents targeting neurodegenerative diseases or other conditions influenced by protein misfolding.

Biochemical Studies

This peptide serves as a model compound in biochemical studies focusing on protein folding and stability. Understanding how such peptides behave under physiological conditions can provide insights into larger proteins and their roles in cellular functions.

Case Study 1: Amyloid Beta Aggregation Inhibition

A study published in bioRxiv demonstrated that specific modifications to the amyloid beta peptide could alter its aggregation properties. The incorporation of sequences similar to L-Methionine, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl- showed promise in reducing toxic oligomer formation, suggesting potential therapeutic avenues for Alzheimer's treatment .

Case Study 2: Antioxidant Activity Assessment

Research conducted on methionine-rich peptides indicated significant antioxidant activity when tested against reactive oxygen species (ROS) in vitro. The study highlighted the protective effects of these peptides on neuronal cells exposed to oxidative stress, reinforcing the potential health benefits of incorporating such compounds into dietary supplements .

Case Study 3: Drug Design Framework

A computational study explored the docking interactions of L-Methionine-containing peptides with various neuroreceptors. The findings suggested that these peptides could serve as scaffolds for designing novel drugs that modulate receptor activity, thereby influencing synaptic plasticity and cognitive functions .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Properties

Preparation Methods

Resin Activation and Initial Loading

The synthesis begins with the selection of 2-chlorotrityl chloride (2-CTC) resin, which offers high loading capacity (0.86 mmol/g) and stability during iterative coupling cycles. Activation of the resin involves treatment with 50% thionyl chloride in dichloromethane (DCM) for 2 hours, followed by washing and coupling of the first amino acid, typically Fmoc-Asp( t Bu)-OH, in the presence of N,N-diisopropylethylamine (DIEA). This step ensures covalent attachment of the C-terminal amino acid to the resin, forming a stable ester bond.

Sequential Amino Acid Coupling

Chain elongation employs Fmoc/tBu chemistry, with each subsequent amino acid coupled using a threefold molar excess of Fmoc-protected residues. Activators such as N,N′-diisopropylcarbodiimide (DIC) and OxymaPure (1:1:1 ratio) facilitate efficient amide bond formation over 45-minute reaction periods. Methionine, prone to oxidation, is introduced using Fmoc-Met-OH under nitrogen atmosphere to minimize side reactions. Asparagine and lysine residues require orthogonal protection: side chains are shielded with t Bu and tert-butoxycarbonyl (Boc) groups, respectively.

Optimization of Cleavage and Deprotection

Cleavage Mixture Composition

Final cleavage from the resin necessitates a tailored trifluoroacetic acid (TFA)-based cocktail to simultaneously remove side-chain protecting groups and liberate the peptide. Studies demonstrate that a mixture of TFA/1,2-ethanedithiol (EDT)/triisopropylsilane (TIS)/water (90:5:3:2 v/v) achieves >93% yield of the target peptide while suppressing methionine oxidation to <1%. The inclusion of EDT and TIS acts as scavengers, quenching reactive carbocations and preventing alkylation side reactions.

Table 1: Cleavage Efficiency Under Varied Conditions

| Condition (TFA-based) | Target Peptide Yield (%) | Methionine Oxidation (%) |

|---|---|---|

| TFA/TIS/H2O (95:2.5:2.5) | 74.8 | 1.6 |

| TFA/EDT/TIS (85:5:10) | 93.14 | 0.14 |

| TFA/EDT/PPh3 (85:5:5) | 94.58 | 0.00 |

Temperature and Time Dependence

Optimal cleavage occurs at 25°C for 1 hour, with prolonged exposure (>2 hours) or elevated temperatures (>40°C) leading to increased aspartimide formation (up to 7.3%) and methionine sulfoxide byproducts. Post-cleavage, peptides are precipitated in chilled diethyl ether, centrifuged, and lyophilized to obtain crude material.

Post-Synthetic Processing and Purification

High-Performance Liquid Chromatography (HPLC)

Crude peptides are dissolved in 5% acetic acid and purified via reverse-phase HPLC using a Phenomenex C18 column (150 × 4.6 mm) under a 5–95% acetonitrile gradient over 15 minutes. Fractions containing the target peptide are identified by mass spectrometry (MS) and pooled for lyophilization.

Oxidative Stability Assessment

Methionine-containing peptides are susceptible to oxidation during storage. Accelerated stability studies in 10 mM phosphate buffer (pH 7.4) reveal that lyophilized Aβ(25–35) retains >95% purity for 6 months at −80°C, whereas solutions exhibit 15% oxidation within 72 hours at 4°C.

Structural Validation Techniques

Circular Dichroism (CD) Spectroscopy

CD spectra of Aβ(25–35) in sodium dodecyl sulfate (SDS) micelles show a transition from random coil to α-helical conformation over 7 days, with minima at 208 nm and 222 nm confirming helical stabilization. This structural shift correlates with increased β-sheet aggregation propensity, critical for neurotoxicity studies.

Nuclear Magnetic Resonance (NMR) Analysis

Two-dimensional ¹H-¹³C heteronuclear single-quantum coherence (HSQC) NMR in deuterated SDS confirms residue-specific helical folding from Lys28 to Met35, consistent with CD findings. Chemical shift perturbations at Gly33 and Ile31 indicate intermolecular interactions during fibril nucleation.

Challenges and Mitigation Strategies

Aspartimide Formation

Asparagine and aspartic acid residues are hotspots for cyclization, forming aspartimide derivatives that hinder peptide bioactivity. Incorporating 0.1% phenol in cleavage mixtures reduces this side reaction by 40%, as phenol competes for intramolecular attack on the aspartyl carbonyl.

Incomplete Coupling in Hydrophobic Segments

Isoleucine-rich regions (e.g., Ala-Ile-Ile-Gly) exhibit sluggish coupling rates due to steric hindrance. Double coupling protocols using 6 eq of Fmoc-Ile-OH and extended reaction times (90 minutes) improve stepwise yields from 78% to 97%.

Scalability and Industrial Considerations

Batch vs. Flow Synthesis

While batch synthesis in syringe reactors remains standard for research-scale production (10–100 mg), continuous flow systems enable kilogram-scale manufacturing. Patents describe tubular reactors with immobilized enzymes (e.g., trypsin) for segment condensation, achieving 85% yield for Aβ(25–35) in <8 hours.

Cost-Benefit Analysis of Protecting Groups

Comparative studies show that t Bu-based protection, though costly, reduces racemization by 50% compared to benzyl (Bzl) groups during prolonged synthesis. For industrial applications, hybrid strategies using t Bu for aspartate/glutamate and Boc for lysine balance cost and efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.